(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Overview
Description
The compound (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with a cyclopenta[a]phenanthrene core structure
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its stereochemistry and functional groups can influence its binding affinity and specificity.
Medicine
In medicine, (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Future Directions
Biochemical Analysis
Biochemical Properties
20alpha-Hydroxydydrogesterone interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .
Cellular Effects
20alpha-Hydroxydydrogesterone has a significant impact on various types of cells and cellular processes. It has been found to be selectively taken up into and retained in target tissues such as the uterus, brain, and skeletal muscle .
Molecular Mechanism
20alpha-Hydroxydydrogesterone exerts its effects at the molecular level through various mechanisms. It has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone . It has also been found to act as an aromatase inhibitor and to inhibit the production of estrogen in breast tissue in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20alpha-Hydroxydydrogesterone can change over time. For instance, in a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20alpha-Hydroxydydrogesterone production rate was determined for a total biotransformation time of 136 hours .
Metabolic Pathways
20alpha-Hydroxydydrogesterone is involved in several metabolic pathways. It is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multi-step organic synthesis. Key steps include the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyethyl group and the establishment of the correct stereochemistry at each chiral center. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can enhance the scalability and reproducibility of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the cyclopenta[a]phenanthrene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or carboxylic acid, while reduction of the cyclopenta[a]phenanthrene core can produce a more saturated hydrocarbon structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the cyclopenta[a]phenanthrene core play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by inducing conformational changes or inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents and stereochemistry. Examples include:
- (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16-,17+,18-,19+,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNZLYVKOVQGH-LBDMABOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962472 | |
Record name | 20alpha-Hydroxydydrogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4243-74-7 | |
Record name | 20alpha-Dihydrodydrogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004243747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20alpha-Hydroxydydrogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20.ALPHA.-DIHYDRODYDROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPF25HV8PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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